Citromycetin

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse totale de type biogénétique de la citromycétine implique l'oxydation d'un groupe propényle et la déméthylation d'un groupe méthoxy dans la pyranobenzopyranone, synthétisée par une cyclisation régiosélective de l'ènedione . Cette méthode garantit la formation précise de la structure de la citromycétine.

Méthodes de production industrielle

La citromycétine est généralement isolée d'espèces marines et terrestres de Penicillium . La production industrielle implique la culture de ces champignons dans des conditions contrôlées pour maximiser le rendement en citromycétine. Le composé est ensuite extrait et purifié en utilisant des techniques chromatographiques standard.

Analyse Des Réactions Chimiques

Types de réactions

La citromycétine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la citromycétine.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule de citromycétine.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs tels que les halogènes et les agents alkylants sont utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la citromycétine, qui peuvent avoir des propriétés biologiques et chimiques différentes .

Applications de la recherche scientifique

La citromycétine a plusieurs applications de recherche scientifique :

- **

Applications De Recherche Scientifique

Biosynthesis of Citromycetin

The biosynthesis of this compound has been studied extensively using isotopic labeling techniques. Research indicates that this compound incorporates multiple acetate units through a polyketide pathway. In a study by Evans and Staunton, it was demonstrated that this compound is synthesized from seven intact acetate units derived from labeled precursors, confirming its polyketide origin . This insight into its biosynthetic pathway is crucial for understanding how to potentially enhance its production or modify its structure for improved efficacy.

Anticancer Properties

This compound exhibits significant anticancer activity, particularly against ovarian cancer cells. A study reported that this compound inhibits the migration and invasion of human ovarian cancer cell lines (SKOV3 and A2780) by downregulating epithelial-mesenchymal transition (EMT) markers and matrix metalloproteinases (MMP)-2 and MMP-9 . The compound's mechanism involves the inhibition of the extracellular signal-regulated kinase (ERK) signaling pathway, which plays a pivotal role in cancer cell metastasis.

Table 1: Effects of this compound on Ovarian Cancer Cells

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| SKOV3 | 37.13 | Inhibition of ERK signaling; downregulation of EMT markers |

| A2780 | 27.10 | Inhibition of MMP-2 and MMP-9; suppression of migration/invasion |

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness with minimum inhibitory concentrations (MIC) ranging from 0.50 to 128 μg/mL . The compound's ability to inhibit microbial growth makes it a candidate for further development in treating infections caused by resistant strains.

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | MIC (μg/mL) |

|---|---|

| Candida albicans | 0.50 |

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

Case Study 1: this compound in Ovarian Cancer Research

A pivotal study examined the effects of this compound on SKOV3 and A2780 ovarian cancer cells. The results indicated that treatment with this compound significantly reduced cell migration and invasion capabilities compared to untreated controls. This study highlights this compound's potential as an anti-metastatic agent in ovarian cancer therapy .

Case Study 2: Antimicrobial Applications

In another investigation focusing on the antimicrobial properties of this compound, researchers evaluated its effectiveness against several pathogenic bacteria and fungi. The findings revealed that this compound exhibited potent antibacterial activity, suggesting its potential utility in developing new antimicrobial agents .

Activité Biologique

Citromycetin is a polyketide compound primarily derived from fungi, particularly from species within the genus Penicillium. It exhibits a range of biological activities, including antibacterial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and findings from various studies.

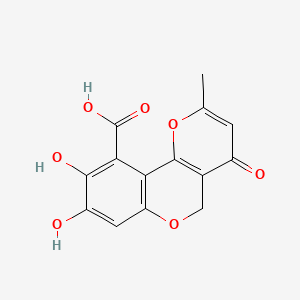

Chemical Structure and Properties

This compound is characterized by its aromatic polyketide structure. Its molecular formula is C₁₄H₁₀O₄, which contributes to its biological activities. The compound's yellow color is notable and has implications for its potential use as a natural pigment in food products, although concerns regarding toxicity limit its application in some regions.

Antibacterial Activity

This compound has demonstrated significant antibacterial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Vibrio species.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 7-8 µg/mL |

| Vibrio vulnificus | 15-17 µg/mL |

| Vibrio campbellii | 15-17 µg/mL |

These findings indicate that this compound can be comparable to established antibiotics like chloramphenicol and erythromycin in certain contexts .

Antifungal Activity

Research indicates that this compound also possesses antifungal properties, making it a candidate for further exploration in treating fungal infections. The compound's effectiveness against various fungal pathogens remains an area of active research.

Anticancer Activity

This compound has shown promise in anticancer applications, particularly against human cancer cell lines such as HeLa cells. In one study, this compound exhibited cytotoxic activity with an IC₅₀ value of approximately 4.1 µM, indicating its potential as an anticancer agent .

| Cancer Cell Line | IC₅₀ Value (µM) |

|---|---|

| HeLa | 4.1 |

| HT-29 (Colon Carcinoma) | Notable activity observed |

| A549 (Lung Carcinoma) | Notable activity observed |

The mechanisms behind its anticancer effects may involve apoptosis induction and the modulation of cellular signaling pathways .

Study on Antimicrobial Effects

A recent study evaluated the antimicrobial effects of this compound alongside other compounds derived from Penicillium strains. The research highlighted this compound's ability to inhibit the growth of several pathogenic bacteria and mycobacterial species, reinforcing its potential as a therapeutic agent .

Research on Cytotoxicity

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated that this compound not only inhibited cell proliferation but also induced morphological changes characteristic of apoptosis .

Propriétés

IUPAC Name |

8,9-dihydroxy-2-methyl-4-oxo-5H-pyrano[3,2-c]chromene-10-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O7/c1-5-2-7(15)6-4-20-9-3-8(16)12(17)11(14(18)19)10(9)13(6)21-5/h2-3,16-17H,4H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKEPGKZPVDAVKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C3=C(C=C(C(=C3C(=O)O)O)O)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197283 | |

| Record name | Citromycetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478-60-4 | |

| Record name | Citromycetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citromycetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citromycetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Citromycetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CITROMYCETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LQ9JP1YA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.